![molecular formula C14H18O2 B14321373 2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-5',7'-diol CAS No. 105705-98-4](/img/structure/B14321373.png)
2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-5',7'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-5’,7’-diol is a bicyclic organic compound characterized by a spiro carbon atom that connects two ring systems
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-5’,7’-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclohexanone with indene derivatives in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-5’,7’-diol.
化学反応の分析
Types of Reactions
2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-5’,7’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of various functional groups, such as halides, hydroxyl groups, or alkyl groups.
科学的研究の応用
2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-5’,7’-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-5’,7’-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-4-one
- 2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-3’-ylidene
Uniqueness
2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-5’,7’-diol is unique due to its specific diol functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
105705-98-4 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC名 |
spiro[1,2-dihydroindene-3,1'-cyclohexane]-4,6-diol |
InChI |
InChI=1S/C14H18O2/c15-11-8-10-4-7-14(5-2-1-3-6-14)13(10)12(16)9-11/h8-9,15-16H,1-7H2 |
InChIキー |
DJMJKPIOHKKBLO-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)CCC3=C2C(=CC(=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


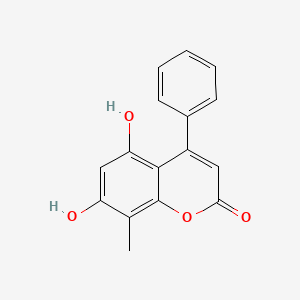

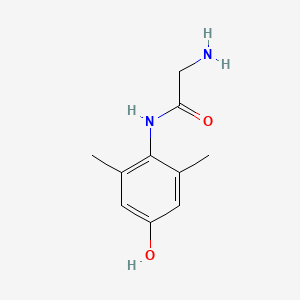
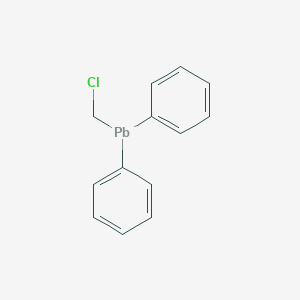
![Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14321317.png)
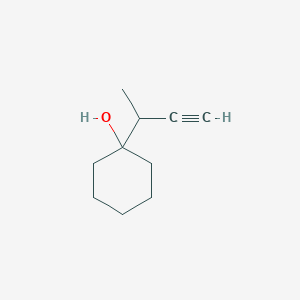

![7,17-dioxapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1,3(11),4(8),5,9,12,14(18),15,19-nonaene-6,16-dicarboxylic acid](/img/structure/B14321330.png)
![4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid](/img/structure/B14321331.png)

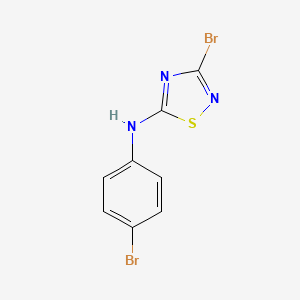

![1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14321351.png)
![4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one](/img/structure/B14321353.png)
